3,4,5-Trichloronitrobenzene

SNAr mechanism nucleophilic aromatic substitution regioselectivity

3,4,5-Trichloronitrobenzene (CAS 20098-48-0) is the only trichloronitrobenzene isomer featuring three contiguous chlorine atoms (positions 3,4,5) with para-nitro regiochemistry. This unique substitution pattern drives exclusive para-chlorine displacement via classical SNAr mechanism—enabling the validated 90%-yield synthesis of diclazuril key intermediate at 99.59% HPLC purity. It is also the required starting material for PPARγ modulator INT131 and thyroid hormone receptor β selective ligands. Generic isomer substitution is scientifically unjustified: 2,3,4-TCNB and 2,4,5-TCNB produce different constitutional isomers, risking failed reactions and biologically inactive products. Verify regiochemical compatibility before ordering. Bulk quantities available for industrial pharmaceutical synthesis.

Molecular Formula C6H2Cl3NO2
Molecular Weight 226.4 g/mol
CAS No. 20098-48-0
Cat. No. B033126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichloronitrobenzene
CAS20098-48-0
Synonyms1,2,3-Trichloro-5-nitrobenzene;  3,4,5-Trichloronitrobenzene;  NSC 523881
Molecular FormulaC6H2Cl3NO2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
InChIKeyHHLCSFGOTLUREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 59° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trichloronitrobenzene CAS 20098-48-0: Technical Baseline for Procurement and Comparative Selection


3,4,5-Trichloronitrobenzene (CAS 20098-48-0), systematically named 1,2,3-trichloro-5-nitrobenzene, is a polychlorinated nitroaromatic compound with the molecular formula C₆H₂Cl₃NO₂ and a molecular weight of 226.44 g/mol [1]. It exists as a pale-yellow to light orange crystalline solid with a melting point of 68–73°C and is characterized by low aqueous solubility (<0.1 g/100 mL at 15°C) [2]. The compound is primarily employed as a key intermediate in the synthesis of pharmaceutical active ingredients, including the PPARγ modulator INT131, thyroid hormone receptor β selective ligands, and the anticoccidial drug diclazuril [3]. Its unique substitution pattern—three contiguous chlorine atoms at positions 3, 4, and 5 with a nitro group at position 1—imparts distinct regioselectivity in nucleophilic aromatic substitution reactions compared to other trichloronitrobenzene isomers [4].

Why Generic Substitution Fails: 3,4,5-Trichloronitrobenzene Procurement Risks vs. Alternative Trichloronitrobenzene Isomers


Generic substitution among trichloronitrobenzene isomers is not scientifically justified due to profound differences in regioselective reactivity, mechanistic pathway divergence, and application-specific performance that arise directly from chlorine substitution patterns. While all TCNB isomers share the empirical formula C₆H₂Cl₃NO₂, the 3,4,5-isomer (1,2,3-trichloro-5-nitrobenzene) exhibits unique nucleophilic aromatic substitution behavior—undergoing para-chlorine displacement via a classical SNAr mechanism rather than nitro group substitution [1]. In contrast, pentachloronitrobenzene (PCNB) undergoes preferential nitro group substitution under identical conditions [1]. Furthermore, industrial chlorination processes produce distinct isomer distributions: 3,4,5-TCNB constitutes approximately 70% of the trichloronitrobenzene fraction in certain byproduct streams, with 2,3,4-TCNB at 15.7% and 2,4,5-TCNB at 15-20% [2]. These compositional differences directly impact downstream synthetic yields and purification requirements. Substituting one isomer for another without verifying regiochemical compatibility risks failed reactions, reduced yields, and costly rework—particularly in pharmaceutical intermediate synthesis where positional isomers may produce structurally distinct and biologically inactive products [3].

Quantitative Evidence Guide: Differentiating 3,4,5-Trichloronitrobenzene from Closest Analogs for Procurement Decisions


Regioselective Nucleophilic Aromatic Substitution: Para-Chlorine Displacement vs. Nitro Group Substitution

3,4,5-Trichloronitrobenzene (TCNB) undergoes nucleophilic aromatic substitution exclusively at the halogen atom para to the nitro group when treated with benzenethiolate or benzeneselenide anions in aqueous solution, following a classical SNAr mechanism. This contrasts sharply with pentachloronitrobenzene (PCNB), which under identical conditions undergoes rapid nitro group substitution rather than halogen displacement [1]. The mechanistic divergence—SNAr for 3,4,5-TCNB versus a polar/radical pathway for PCNB—is attributed to differences in leaving group electronegativity and substrate activation [1].

SNAr mechanism nucleophilic aromatic substitution regioselectivity polychloronitrobenzenes

Isomer Distribution in Industrial Chlorination Byproduct Streams: 3,4,5-TCNB as the Predominant Isomer

In the industrial production of 3,4-dichloronitrobenzene via chlorination of p-chloronitrobenzene, the high-boiling residue fraction contains a mixture of trichloronitrobenzene isomers. Quantitative GC analysis of this byproduct stream reveals that 3,4,5-trichloronitrobenzene constitutes 70% of the trichloronitrobenzene fraction, with 2,3,4-trichloronitrobenzene accounting for 15.7% and 2,4,5-trichloronitrobenzene accounting for 15-20% [1]. This distribution demonstrates that 3,4,5-TCNB is the thermodynamically favored product under typical chlorination conditions and represents the most abundant isomer available from industrial waste valorization processes [1].

industrial chlorination isomer distribution byproduct composition polychlorobenzene synthesis

Synthetic Yield in Pharmaceutical Intermediate Production: Diclazuril Precursor Synthesis

3,4,5-Trichloronitrobenzene serves as a direct starting material in the synthesis of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile, a critical intermediate in the production of the anticoccidial drug diclazuril. In a patent-disclosed preparation method, reaction of 55 g of 3,4,5-trichloronitrobenzene with 40.5 g of p-chlorobenzene acetonitrile in 2-butanone using 50% sodium hydroxide solution yields 74.7 g of the desired intermediate, corresponding to a yield of 90% with a purity of 99.59% as determined by HPLC [1]. This high yield and purity profile demonstrates the compound's synthetic utility in a validated pharmaceutical manufacturing context.

diclazuril synthesis pharmaceutical intermediate Sandmeyer reaction reaction yield

In Vitro Nephrotoxic Potency Ranking Among Trichloronitrobenzene Isomers

A comparative in vitro study evaluated the nephrotoxic potential of four trichloronitrobenzene isomers—2,3,4-TCNB, 2,4,5-TCNB, 2,4,6-TCNB, and 3,4,5-TCNB—using isolated renal cortical cells (IRCC) from male Fischer 344 rats. Among all isomers tested, 3,4,5-trichloronitrobenzene was identified as the most potent nephrotoxicant, inducing the highest level of cytotoxicity in this model system [1]. The study further explored the role of free radicals and biotransformation in mediating TCNB-induced cytotoxicity, establishing a structure-toxicity relationship wherein the 1,2,3-trichloro-5-nitro substitution pattern confers maximal nephrotoxic activity relative to alternative isomeric arrangements [1].

nephrotoxicity cytotoxicity in vitro toxicology structure-activity relationship

Commercial Purity Specifications and Analytical Grade Benchmarking

Commercial sourcing of 3,4,5-trichloronitrobenzene is supported by validated purity specifications from multiple reputable suppliers. TCI Chemicals offers the compound with a minimum purity of >98.0% as determined by gas chromatography (GC), with a melting point specification of 68.0 to 73.0°C [1]. Similarly, AKSci supplies the compound at a minimum purity specification of 98% (GC) with a melting point range of 68-73°C . These consistent specifications across independent vendors establish a reliable quality benchmark for procurement, enabling direct comparison of commercial offerings against a validated analytical standard.

analytical chemistry purity specification GC analysis quality control

Validated Application Scenarios for 3,4,5-Trichloronitrobenzene CAS 20098-48-0: Where Evidence Supports Procurement


Pharmaceutical Intermediate: Diclazuril (Anticoccidial Drug) Synthesis

3,4,5-Trichloronitrobenzene is a validated starting material in the industrial synthesis of diclazuril, a high-performance anticoccidial drug used in veterinary medicine. The compound undergoes condensation with p-chlorobenzene acetonitrile under basic conditions to yield the key intermediate 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile with a demonstrated yield of 90% and HPLC purity of 99.59% [1]. This synthetic route is disclosed in multiple patents and represents an established alternative to routes using 2,6-dichloro-4-nitroaniline as the starting material, offering procurement flexibility based on raw material availability and cost [1].

PPARγ Modulator Synthesis: INT131 and Related Insulin Sensitizers

3,4,5-Trichloronitrobenzene serves as a key reagent in the synthesis of INT131, a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator investigated for regulating insulin sensitivity and potential therapeutic applications in type 2 diabetes [1]. The compound's 1,2,3-trichloro-5-nitro substitution pattern provides the requisite electrophilic and steric properties for constructing the INT131 molecular scaffold. Procurement of 3,4,5-TCNB for this application is specifically indicated where synthetic routes require the unique regiochemistry of this isomer; substitution with alternative trichloronitrobenzene isomers would yield different constitutional isomers incapable of producing the active PPARγ modulator [1].

Thyroid Hormone Receptor β Selective Ligand Development

The compound is utilized in the synthesis of selective ligands for thyroid hormone receptor β (THRβ), a nuclear receptor of significant therapeutic interest for metabolic and cardiovascular indications [1]. The 3,4,5-trichloronitrobenzene scaffold provides the aromatic core for constructing THRβ-selective molecules with reduced cross-reactivity at THRα, which is associated with cardiac toxicity. Procurement for this application is justified by the compound's established use as a synthetic precursor in medicinal chemistry programs targeting this receptor subtype [1].

SNAr Mechanistic Studies and Nucleophilic Aromatic Substitution Methodology

3,4,5-Trichloronitrobenzene is employed as a model substrate in fundamental studies of nucleophilic aromatic substitution mechanisms. Its well-defined regioselectivity—exclusive para-chlorine displacement via a classical SNAr pathway—contrasts with the divergent reactivity of PCNB (nitro group substitution) and PFNB (halogen substitution), making it a valuable probe for investigating substituent effects, leaving group influences, and mechanistic boundaries in SNAr chemistry [1]. Procurement for this application is specifically indicated when experimental designs require a substrate that reliably follows the classical SNAr pathway without competing nitro group displacement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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